9H-Carbazole, 3,6-bis(trimethylstannyl)-
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Overview
Description
9H-Carbazole, 3,6-bis(trimethylstannyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,6-bis(trimethylstannyl)- typically involves the stannylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or toluene for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Carbazole, 3,6-bis(trimethylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl groups can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The carbazole core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Stille coupling, where the trimethylstannyl groups react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Electrophiles like halides or acyl chlorides in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of a base.
Major Products:
Substitution Products: New carbazole derivatives with various functional groups.
Oxidation Products: Oxidized carbazole derivatives with altered electronic properties.
Coupling Products: Extended conjugated systems with enhanced optoelectronic properties.
Scientific Research Applications
Chemistry: 9H-Carbazole, 3,6-bis(trimethylstannyl)- is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are less documented, carbazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The trimethylstannyl groups may enhance the compound’s ability to interact with biological targets.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. Its ability to form stable, conductive polymers makes it a valuable component in these technologies.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-bis(trimethylstannyl)- is primarily related to its ability to participate in various chemical reactions. The trimethylstannyl groups enhance its reactivity, allowing it to form new bonds and interact with different molecular targets. In optoelectronic applications, the compound’s ability to transport charge and its stability under various conditions are crucial for its performance.
Comparison with Similar Compounds
- 9H-Carbazole, 3,6-bis(triphenylsilyl)-
- 3,6-Dimethyl-9H-carbazole
- 3,6-Bis(2,4,6-trimethylphenyl)-9H-carbazole
Comparison:
- 9H-Carbazole, 3,6-bis(trimethylstannyl)- has unique reactivity due to the presence of trimethylstannyl groups, which can undergo specific substitution and coupling reactions.
- 9H-Carbazole, 3,6-bis(triphenylsilyl)- has similar reactivity but with different steric and electronic effects due to the bulkier triphenylsilyl groups.
- 3,6-Dimethyl-9H-carbazole and 3,6-Bis(2,4,6-trimethylphenyl)-9H-carbazole have different substituents that affect their reactivity and applications in various fields.
Properties
CAS No. |
667865-59-0 |
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Molecular Formula |
C18H25NSn2 |
Molecular Weight |
492.8 g/mol |
IUPAC Name |
trimethyl-(6-trimethylstannyl-9H-carbazol-3-yl)stannane |
InChI |
InChI=1S/C12H7N.6CH3.2Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h3-8,13H;6*1H3;; |
InChI Key |
WPONBHCOCMCREV-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)[Sn](C)(C)C |
Origin of Product |
United States |
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